molecular formula C15H23N3O2 B1502802 tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 939986-26-2

tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1502802
CAS No.: 939986-26-2
M. Wt: 277.36 g/mol
InChI Key: CNUPZJGHICNMJM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C₁₅H₂₄N₄O₂. It is a derivative of piperazine, featuring a tert-butyl group and a 4-methylpyridin-2-yl moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with 4-methylpyridin-2-yl chloride under controlled conditions to form the piperazine derivative.

  • Esterification: : The resulting piperazine derivative is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group, forming the final product.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using reactors and controlled environments to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: : Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate is used in various scientific research fields, including:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : It is used in studying biological systems and interactions with biomolecules.

  • Industry: : It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate is compared with similar compounds such as:

  • Piperazine derivatives: : These compounds share the piperazine core but differ in their substituents.

  • Pyridine derivatives: : These compounds contain the pyridine ring but have different functional groups.

The uniqueness of this compound lies in its specific combination of the tert-butyl group and the 4-methylpyridin-2-yl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-5-6-16-13(11-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUPZJGHICNMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671801
Record name tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-26-2
Record name 1,1-Dimethylethyl 4-(4-methyl-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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